molecular formula C23H22N4O2 B13944081 3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine

3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B13944081
M. Wt: 386.4 g/mol
InChI Key: WRXCORJWZZJEPX-UHFFFAOYSA-N
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Description

3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazin core and subsequent functionalization. One common approach involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets within the cell. This compound may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(oxan-4-yl)-3-(4-phenoxyphenyl)imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C23H22N4O2/c1-2-4-19(5-3-1)29-20-8-6-17(7-9-20)21-16-24-23-11-10-22(26-27(21)23)25-18-12-14-28-15-13-18/h1-11,16,18H,12-15H2,(H,25,26)

InChI Key

WRXCORJWZZJEPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)OC5=CC=CC=C5)C=C2

Origin of Product

United States

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